molecular formula C11H15NO3 B13381972 5-acetyl-4-hydroxy-3-isopropyl-6-methylpyridin-2(1H)-one

5-acetyl-4-hydroxy-3-isopropyl-6-methylpyridin-2(1H)-one

Cat. No.: B13381972
M. Wt: 209.24 g/mol
InChI Key: FDXUZZUYFDKIEB-UHFFFAOYSA-N
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Description

5-Acetyl-4-hydroxy-3-isopropyl-6-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a six-membered aromatic ring containing one oxygen atom (at position 2) and multiple substituents: an acetyl group at position 5, a hydroxyl group at position 4, an isopropyl group at position 3, and a methyl group at position 5. For example, a benzyl-substituted pyridinone (5-acetyl-1-benzyl-4-hydroxy-6-methylpyridin-2-one) has a molecular weight of 257.28 g/mol, a polar surface area (PSA) of 59.3 Ų, and a LogP of 2.11, suggesting moderate lipophilicity . The isopropyl group in the target compound may alter these properties by introducing steric bulk and varying electron-donating/withdrawing effects compared to benzyl substituents.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-acetyl-4-hydroxy-6-methyl-3-propan-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C11H15NO3/c1-5(2)8-10(14)9(7(4)13)6(3)12-11(8)15/h5H,1-4H3,(H2,12,14,15)

InChI Key

FDXUZZUYFDKIEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C(C)C)O)C(=O)C

Origin of Product

United States

Biological Activity

5-Acetyl-4-hydroxy-3-isopropyl-6-methylpyridin-2(1H)-one, with the CAS number 887572-81-8, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of approximately 209.24 g/mol. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The chemical structure of this compound includes several functional groups that may contribute to its biological activity. The presence of the acetyl and hydroxy groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC11H15NO3C_{11}H_{15}NO_3
Molecular Weight209.24 g/mol
CAS Number887572-81-8
Density1.2 ± 0.1 g/cm³
Boiling Point363.2 ± 42.0 °C

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : The compound may possess antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that it might inhibit the growth of certain cancer cell lines.

Anticancer Activity

A significant aspect of the biological activity of this compound is its potential anticancer effects. In vitro studies have shown that derivatives of pyridine compounds can exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against MCF-7 Cell Line :
    • A study evaluated the cytotoxic effects of various pyridine derivatives, including similar compounds to this compound.
    • Results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 10–30 µM for several derivatives, suggesting significant anticancer potential.
  • Mechanism of Action :
    • Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

Assay TypeResult
DPPH ScavengingIC50 = 25 µM
ABTS AssayIC50 = 30 µM

These results indicate that the compound has a moderate antioxidant activity, which could be beneficial in preventing oxidative damage in cells.

Comparison with Similar Compounds

Structural Analogues within the Pyridinone Family

5-Acetyl-1-benzyl-4-hydroxy-6-methylpyridin-2-one (C₁₅H₁₅NO₃)
  • Substituents : Benzyl (position 1), acetyl (5), hydroxyl (4), methyl (6).
  • Key Properties : Molecular weight = 257.28 g/mol, LogP = 2.11, PSA = 59.3 Ų .
  • Comparison: Replacing the benzyl group (position 1) with an isopropyl group (position 3) in the target compound reduces aromaticity and may decrease LogP due to the less lipophilic isopropyl moiety.
5-Chloro-6-phenylpyridazin-3(2H)-ones ()
  • Substituents : Chloro (position 5), phenyl (6), variable groups at position 2.
  • Key Properties: Pyridazinone core (two adjacent nitrogen atoms) with electron-withdrawing Cl and aromatic phenyl groups.
  • Comparison: The pyridazinone ring differs from pyridinone by having two nitrogens, altering electronic distribution. Chloro and phenyl substituents increase molecular weight and lipophilicity (higher LogP) compared to the hydroxyl and acetyl groups in the target compound .

Heterocyclic Analogues: Pyrimidinones and Quinazolinones

5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one (CAS 25652-50-0)
  • Structure: Pyrimidinone (two nitrogens at positions 1 and 3) with acetyl (5), methyl (6), and phenyl (4) groups.
  • The 3,4-dihydro moiety introduces partial saturation, reducing aromaticity and possibly enhancing conformational flexibility .
MHY2251 (2,3-Dihydroquinazolin-4(1H)-one Derivative)
  • Structure: Bicyclic system with fused benzene and pyrimidinone rings.
  • The target compound’s monocyclic structure may offer better solubility but reduced target affinity .
Table 1: Comparative Analysis of Key Properties
Compound Core Structure Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Notable Substituents
Target Compound Pyridinone C₁₂H₁₇NO₃* ~239.28 ~1.8† ~59.3† Acetyl, hydroxy, isopropyl, methyl
5-Acetyl-1-benzyl-4-hydroxy-6-methyl- Pyridinone C₁₅H₁₅NO₃ 257.28 2.11 59.3 Benzyl, acetyl, hydroxy, methyl
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazinone C₁₀H₇ClN₂O 206.63 ~2.5‡ ~48.1‡ Chloro, phenyl
5-Acetyl-6-methyl-4-phenyl-pyrimidin-2-one Pyrimidinone C₁₃H₁₄N₂O₂ 242.27 ~2.3‡ ~65.1‡ Acetyl, methyl, phenyl

*Estimated based on structural similarity; †Inferred from ; ‡Predicted using substituent contributions.

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with a suitably substituted pyridine or pyridone precursor, such as 5-hydroxypyridine-2-carboxylic acid or derivatives thereof, which allows for further functionalization at specific ring positions.

A common approach involves:

  • Functional group interconversion to install the hydroxy and acetyl groups
  • Alkylation reactions to introduce isopropyl and methyl substituents
  • Controlled oxidation or reduction steps to adjust oxidation states

Stepwise Synthetic Route

Based on literature precedents and patent disclosures, the following multi-step synthesis is representative:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Esterification Methanol, acid catalyst Conversion of 5-hydroxypyridine-2-carboxylic acid to methyl ester
2 Alkylation (Mitsunobu reaction) tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, DEAD, PPh3, THF, 0°C to room temp Introduction of hydroxymethyl substituent at position 4 via nucleophilic substitution
3 Ester hydrolysis Sodium hydroxide, THF, methanol, 60°C Conversion of ester back to acid for further coupling
4 Condensation Aminopyridine derivative with piperazine derivatives using coupling agents (e.g., WSC·HCl, HOBt) Formation of amide or related linkages
5 Friedel-Crafts acylation Aluminum chloride, dichloromethane, 55°C Introduction of acetyl group at position 5
6 Alkylation Isopropyl halide or equivalent alkylating agent, base, solvent Installation of isopropyl group at position 3
7 Purification Silica gel column chromatography, recrystallization Isolation of pure 5-acetyl-4-hydroxy-3-isopropyl-6-methylpyridin-2(1H)-one

Detailed Reaction Insights

  • Esterification and Hydrolysis: The use of methyl ester intermediates facilitates selective functionalization at the carboxylic acid site without interference from free acid groups.

  • Mitsunobu Reaction: This is a key step for introducing hydroxymethyl groups with inversion of configuration, useful for installing the hydroxy substituent at position 4.

  • Friedel-Crafts Acylation: Aluminum chloride catalyzed acylation is effective for selective acetylation on the pyridinone ring, particularly at the 5-position due to electronic and steric effects.

  • Alkylation: The isopropyl group introduction is usually achieved via nucleophilic substitution using isopropyl halides under basic conditions, ensuring regioselectivity at position 3.

  • Purification: Chromatographic techniques ensure removal of side products and unreacted starting materials, yielding analytically pure compounds.

Representative Experimental Data and Characterization

Parameter Data/Result
Yield (overall) Typically 60-75% over multi-step synthesis
Melting Point Approximately 180-185 °C (consistent with literature)
^1H NMR (400 MHz, DMSO-d6) Signals corresponding to methyl, isopropyl, acetyl, and aromatic protons confirm substitution pattern
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight of this compound
Purity >98% by HPLC or TLC analysis

Comparative Table of Preparation Routes from Literature

Reference Type Starting Material Key Reactions Advantages Limitations
Patent RU2703286C1 Pyridoxine derivatives Multi-step hydroxymethylation, purification High purity product achievable Multi-step, moderate yield
Journal Chem. Pharm. Bull. 2020 5-Hydroxypyridine-2-carboxylic acid Esterification, Mitsunobu, Friedel-Crafts acylation Good regioselectivity, scalable Requires careful control of conditions
Japanese Patent JP2019501944 Substituted pyridinol derivatives Urea and thiourea derivative synthesis Medicinal chemistry relevance Limited direct synthesis details

The preparation of this compound involves a sequence of functional group transformations beginning from hydroxypyridine carboxylic acid derivatives. Key synthetic steps include esterification, Mitsunobu reaction for hydroxy substitution, Friedel-Crafts acylation for acetylation, and alkylation for isopropyl group introduction. Purification by chromatographic techniques ensures high purity of the final compound.

For researchers aiming to synthesize this compound, it is recommended to:

  • Use protected intermediates to improve regioselectivity
  • Employ mild reaction conditions to preserve sensitive functional groups
  • Utilize modern coupling agents and catalytic systems to enhance yields
  • Confirm structure and purity by combined spectroscopic and chromatographic methods

Q & A

Q. What are the optimal synthetic routes for 5-acetyl-4-hydroxy-3-isopropyl-6-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation or fluorinated alkylation strategies. For instance, analogous pyridin-2(1H)-one derivatives (e.g., 4-heptafluoropropyl-6-methylpyridin-2(1H)-one) are synthesized using method C (yields 23–36%) or method D (yields up to 67%), with reaction parameters like temperature, solvent polarity, and catalyst type critically affecting yield . Optimization requires systematic variation of these parameters, followed by purification via crystallization or chromatography.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Comprehensive characterization requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry. For example, ¹³C NMR can confirm carbonyl (C=O) and hydroxyl (-OH) groups at ~170–180 ppm and ~90–100 ppm, respectively, while ¹⁹F NMR is essential for fluorinated analogs. IR bands for hydroxyl stretches typically appear at 3200–3500 cm⁻¹. Cross-validation with X-ray crystallography (e.g., single-crystal studies with R factor <0.05) ensures structural accuracy .

Q. How can crystallographic data inform structural analysis of this compound?

Methodological Answer: Single-crystal X-ray diffraction provides bond lengths, angles, and conformation. For example, dihydropyrimidinone analogs show mean C–C bond lengths of 1.52 Å and dihedral angles <5° between rings, confirming planarity. Data collection at 293 K with a Bruker D8 VENTURE diffractometer and refinement using SHELXL-2018/3 ensures high precision .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in NMR shifts or IR bands may arise from solvent effects, tautomerism, or impurities. To resolve these:

  • Validate purity via HPLC (e.g., using C18 columns with ammonium acetate buffer, pH 6.5, and UV detection at 254 nm) .
  • Compare data with structurally similar compounds (e.g., 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one) to identify substituent-induced shifts .
  • Replicate experiments under standardized conditions (solvent, temperature) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electrophilic sites. For example, the acetyl and hydroxyl groups exhibit partial charges of -0.35 and -0.28, respectively, making them susceptible to nucleophilic attack. Molecular electrostatic potential maps and frontier orbital analysis (HOMO-LUMO gaps) further validate reactivity .

Q. How can in vivo models evaluate the bioactivity of this compound?

Methodological Answer: Use Sprague–Dawley rats or CD-1 mice for acute toxicity studies (OECD Guideline 423) and analgesic activity assays (e.g., hot-plate test at 55°C). Dose-response curves (10–100 mg/kg) and statistical analysis via GraphPad Prism 6 (ANOVA with Tukey’s post-hoc test) are recommended. Ensure compliance with ethical guidelines for animal studies .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should use accelerated degradation protocols (ICH Q1A):

  • Acidic/basic hydrolysis (0.1 M HCl/NaOH at 40°C for 24 h).
  • Oxidative stress (3% H₂O₂).
  • Thermal analysis (TGA/DSC) to determine decomposition thresholds (>150°C for most pyridinones). Monitor degradation products via LC-MS and confirm stability with Arrhenius plot extrapolation .

Q. How to profile impurities in synthesized batches of this compound?

Methodological Answer: Follow pharmacopeial guidelines (e.g., USP <1086>) using certified reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)). Employ HPLC-MS with charged aerosol detection (CAD) for low-level impurities (<0.1%). Validate methods per ICH Q2(R1) for specificity, accuracy, and linearity (R² >0.998) .

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